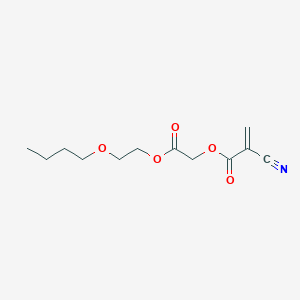
2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate is a chemical compound with the molecular formula C9H16O3. It is also known by other names such as 2-Propenoic acid, 2-butoxyethyl ester. This compound is an ester of acrylic acid and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate typically involves the esterification of acrylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of acrylic acid and 2-butoxyethanol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biodegradability and potential use in drug delivery systems. The compound can also undergo polymerization reactions, forming long-chain polymers that have unique mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxyethyl acrylate
- 2-Butoxyethoxy acrylate
- Butyl cellosolve acrylate
Uniqueness
2-(2-Butoxyethoxy)-2-oxoethyl 2-cyanoprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better film-forming abilities and enhanced reactivity in polymerization reactions. Its biodegradability also makes it a preferred choice in applications where environmental impact is a concern.
Properties
CAS No. |
61434-13-7 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
[2-(2-butoxyethoxy)-2-oxoethyl] 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H17NO5/c1-3-4-5-16-6-7-17-11(14)9-18-12(15)10(2)8-13/h2-7,9H2,1H3 |
InChI Key |
SHCVQEJHDBNSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)COC(=O)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















